N1-(3-methoxybenzyl)-N2-pentyloxalamide

Researchers studying oxalamide SAR often lack well-characterized reference compounds with defined substituent effects. N1-(3-methoxybenzyl)-N2-pentyloxalamide (CAS 920190-85-8) fills this gap as a high-purity (≥95%) reference standard with a unique 3-methoxybenzyl / n-pentyl substitution pattern that creates a distinct hydrogen-bonding surface and lipophilic footprint vs. para-methoxy or aniline-type analogs. • ≥95% purity (1H-NMR confirmed), white to yellowish powder • Computed XLogP3 ~3.6, TPSA ~67 Ų - suitable for CNS-accessible tool compound design • Ready stock with global shipping; exclusively for R&D use

Molecular Formula C15H22N2O3
Molecular Weight 278.352
CAS No. 920190-85-8
Cat. No. B2811473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-methoxybenzyl)-N2-pentyloxalamide
CAS920190-85-8
Molecular FormulaC15H22N2O3
Molecular Weight278.352
Structural Identifiers
SMILESCCCCCNC(=O)C(=O)NCC1=CC(=CC=C1)OC
InChIInChI=1S/C15H22N2O3/c1-3-4-5-9-16-14(18)15(19)17-11-12-7-6-8-13(10-12)20-2/h6-8,10H,3-5,9,11H2,1-2H3,(H,16,18)(H,17,19)
InChIKeyIFEPFZXFMBVYRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-methoxybenzyl)-N2-pentyloxalamide (CAS 920190-85-8): Baseline Identity and Physicochemical Profile


N1-(3-methoxybenzyl)-N2-pentyloxalamide (CAS 920190-85-8) is a synthetic small molecule belonging to the oxalamide class, characterized by an oxalyl core linking a 3-methoxybenzylamine moiety on one terminus and a pentylamine moiety on the other. Its molecular formula is C15H22N2O3 with a molecular weight of 278.35 g/mol . Although structurally distinct from macamides, some vendor sources have referred to it as a macamide-like compound due to the shared N-benzylamide substructure, but peer-reviewed classification as a macamide was not identified in the accessible literature. The compound is commercially available from multiple research chemical suppliers as a reference standard, typically at purities above 95%. Basic computed properties (XLogP3: ~3.6, hydrogen bond donor count: 2, hydrogen bond acceptor count: 4, rotatable bond count: 9, topological polar surface area: ~67 Ų) suggest moderate lipophilicity and conformational flexibility .

Compound Class Synthetic oxalamide; N-benzylamide substructure
Procurement Context High-purity reference standard available from research chemical suppliers
Property Profile Moderate lipophilicity and conformational flexibility indicated by computed descriptors

Why N1-(3-methoxybenzyl)-N2-pentyloxalamide Cannot Be Assumed Interchangeable with Class Analogs


Within the oxalamide class, seemingly minor structural modifications produce large shifts in conformational preference, target engagement, and ADME properties. The specific combination of a 3-methoxybenzyl N1 substituent and an n-pentyl N2 substituent in this compound generates a distinct hydrogen-bonding surface and lipophilic footprint relative to other oxalamides such as N1-(4-methoxybenzyl)-N2-pentyloxalamide (para-methoxy analog), N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide (ether-terminated analog, CAS 920347-71-3), and N1-(4-methoxyphenyl)-N2-pentyloxalamide (aniline-type analog). In the absence of publicly available head-to-head pharmacological selectivity data for this specific compound, substitution based solely on class membership is scientifically unjustified. The oxalamide scaffold is known in the literature to yield divergent bioactivity profiles depending on peripheral substituents—for example, oxalamide derivatives have been reported as FAAH inhibitors, α-glucosidase inhibitors, and IDO1 inhibitors with IC50 values spanning over four orders of magnitude across closely related analogs. Therefore, procurement specifications must be compound-specific and not merely class-generic [1][2].

Positional isomer sensitivity
The 3-methoxybenzyl substituent may confer distinct target interaction compared to para-methoxy or other positional analogs.
Terminal group variation
The n-pentyl N2 group differentiates its ADME and binding profile from ether-terminated or aniline-type oxalamides.
Class-level substitution unsupported
Without head-to-head data, assuming interchangeability with other oxalamides is not scientifically justified; bioactivity can vary widely.

Quantitative Differential Evidence for N1-(3-methoxybenzyl)-N2-pentyloxalamide (920190-85-8) vs. Closest Analogs


Verifiable Application Scenarios for N1-(3-methoxybenzyl)-N2-pentyloxalamide Based on Quantitative Evidence


No Application Scenarios Can Be Confirmed from Published Quantitative Evidence

Based on the available primary literature, patent databases, and authoritative bioactivity repositories (PubChem, ChEMBL, BindingDB) searched for CAS 920190-85-8, no quantitative bioactivity data, in vivo efficacy results, or target engagement profiles were identified for this specific compound from non-excluded, verifiable sources [1]. Consequently, no differential application scenario can be substantiated at this time. The compound is offered by multiple vendors exclusively for research purposes with stated biological interests (anti-inflammatory, analgesic, anticonvulsant) that, in the sources examined, were not supported by primary data that could be confirmed independently. Users considering this compound for procurement are advised to treat all performance claims as unverified until primary, peer-reviewed data become available.

Application
Selection Property
Validation Focus
Published quantitative applications not confirmed
Vendor-stated research interests (e.g., anti-inflammatory, analgesic, anticonvulsant) lack peer-reviewed support.
Independent target engagement, assay relevance, and compound-specific validation required before application in research models.
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